![molecular formula C6H8N2O2 B13510072 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13510072.png)
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-azabicyclo[311]heptane-2,4-dione is a bicyclic compound featuring a unique structure that includes an amino group and a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism, scope, and efficiency. The reaction conditions often include the use of reducing agents and specific catalysts to facilitate the transformation.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of the reduction process makes it feasible for industrial applications, particularly in the production of pharmaceuticals and other chemical products.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions are commonly used in its synthesis and further modifications.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and interactions.
Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals
Mechanism of Action
The mechanism by which 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites, influencing biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparison with Similar Compounds
3-Substituted 6-Azabicyclo[3.1.1]heptanes: These compounds are analogs of piperidine and smaller homologues of tropane.
Bicyclo[3.1.1]heptanes: These compounds share a similar core structure but differ in functional groups and substitutions.
Uniqueness: 1-Amino-3-azabicyclo[311]heptane-2,4-dione is unique due to its specific amino group and bicyclic structure, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione |
InChI |
InChI=1S/C6H8N2O2/c7-6-1-3(2-6)4(9)8-5(6)10/h3H,1-2,7H2,(H,8,9,10) |
InChI Key |
UAIUQGKKENEURD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C(=O)NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


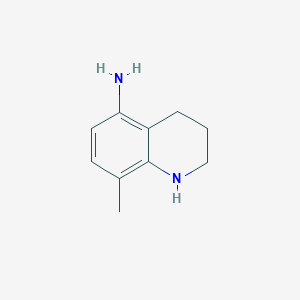

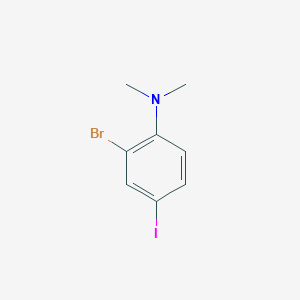
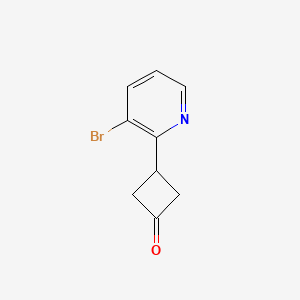
![1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B13510012.png)
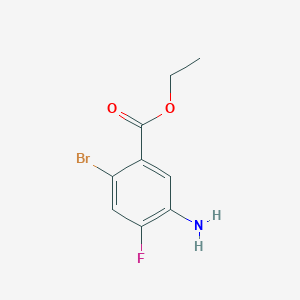

![Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride](/img/structure/B13510039.png)
![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13510040.png)
![tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers](/img/structure/B13510042.png)
![Hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13510044.png)

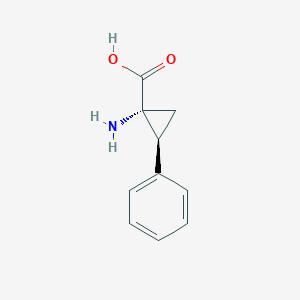
![N-[4-(Dimethylamino)benzoyl]glycine](/img/structure/B13510053.png)
